molecular formula C20H22ClNS2 B2892227 4-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-2,3-dihydro-1,5-benzothiazepine CAS No. 477855-79-1

4-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B2892227
CAS No.: 477855-79-1
M. Wt: 375.97
InChI Key: DEBWSWBPQOGYTG-UHFFFAOYSA-N
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Description

4-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-2,3-dihydro-1,5-benzothiazepine is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-2,3-dihydro-1,5-benzothiazepine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazepine ring.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the benzothiazepine core.

    Attachment of the Tert-butylbenzyl Group: This step involves the alkylation of the sulfanyl group with 4-(tert-butyl)benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorine atom.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated benzothiazepine derivatives.

    Substitution: Various substituted benzothiazepine derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-2,3-dihydro-1,5-benzothiazepine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazepine Derivatives: Compounds like diltiazem, which is used as a calcium channel blocker.

    Thiazepine Derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

4-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-2,3-dihydro-1,5-benzothiazepine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butylbenzyl and sulfanyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(4-tert-butylphenyl)methylsulfanyl]-7-chloro-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNS2/c1-20(2,3)15-6-4-14(5-7-15)13-24-19-10-11-23-18-9-8-16(21)12-17(18)22-19/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBWSWBPQOGYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)Cl)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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